4-Amino-2,5-bis(trifluoromethyl)phenol
Description
Properties
IUPAC Name |
4-amino-2,5-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO/c9-7(10,11)3-2-6(16)4(1-5(3)15)8(12,13)14/h1-2,16H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFQDRFRWVRQKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aromatic trifluoromethylation, which can be achieved through various approaches such as radical trifluoromethylation, nucleophilic trifluoromethylation, and electrophilic trifluoromethylation . These reactions often require specific catalysts and conditions to ensure the selective introduction of the trifluoromethyl groups.
Industrial Production Methods
Industrial production of 4-Amino-2,5-bis(trifluoromethyl)phenol may involve large-scale trifluoromethylation processes using reagents like trifluoromethylsilane, sodium trifluoroacetate, or trifluoromethanesulfonyl chloride . These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,5-bis(trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemical Properties and Reactions
4-Amino-2,5-bis(trifluoromethyl)phenol features two trifluoromethyl groups and an amino group on a phenolic ring, which enhance its chemical reactivity and biological activity. The compound can undergo several types of reactions:
- Oxidation : The phenolic group can be oxidized to form quinones or other derivatives.
- Reduction : The amino group can be reduced to yield corresponding amines.
- Substitution : Trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Varies by reagent |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Anhydrous conditions |
| Substitution | Sodium methoxide (NaOCH3), Potassium tert-butoxide (KOtBu) | Base-catalyzed |
Chemistry
This compound serves as a building block for the synthesis of complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions, making it valuable in synthetic organic chemistry.
Biology
Research has indicated that this compound possesses potential biological activities , including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies suggest it could exhibit antimicrobial effects against certain pathogens.
Medicine
In medicinal chemistry, this compound is explored for its potential in drug development. The trifluoromethyl groups enhance the lipophilicity and metabolic stability of drugs, improving their pharmacokinetic properties. This compound is being investigated as a lead structure for new therapeutic agents targeting various diseases.
Industry
The compound is utilized in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. Its applications extend to:
- Coatings : Used in formulations that require durability.
- Polymers : Incorporated into polymer matrices to enhance performance characteristics.
Case Study 1: Enzyme Inhibition
A study conducted on the enzyme inhibition properties of this compound demonstrated that it effectively inhibited the activity of specific kinases involved in cancer progression. This finding suggests its potential as a therapeutic agent in oncology.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the antimicrobial efficacy of this compound against Gram-positive bacteria. The study evaluated its minimum inhibitory concentration (MIC) and found promising results that warrant further investigation for potential clinical applications.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-bis(trifluoromethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor functions, depending on the specific biological context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural similarities with 4-Amino-2,5-bis(trifluoromethyl)phenol, differing in substituent groups or their positions:
Physicochemical Properties
- Acidity: The phenolic -OH acidity is influenced by substituents. For example, this compound has a lower pKa than 3,5-bis(trifluoromethyl)phenol due to stronger electron-withdrawing effects from the 2,5-CF₃ groups .
- Thermal Stability: Nitro-substituted analogs (e.g., 4-Nitro-2,5-bis(trifluoromethyl)phenol) exhibit higher thermal stability compared to amino derivatives, which may decompose under oxidative conditions .
- Solubility: Amino groups enhance solubility in polar solvents, whereas nitro or bromine substituents increase hydrophobicity .
Q & A
Q. What are the key considerations for synthesizing 4-Amino-2,5-bis(trifluoromethyl)phenol in laboratory settings?
Synthesis typically involves sequential trifluoromethylation and amination steps. For trifluoromethylation, electrophilic or nucleophilic reagents (e.g., CF₃Cu) are used to introduce CF₃ groups into the phenolic ring. Subsequent amination may employ nitration followed by catalytic hydrogenation or direct substitution using ammonia under high pressure. Purification often requires column chromatography or recrystallization due to the compound’s high hydrophobicity. Characterization relies on (to confirm CF₃ positions) and LC-MS for purity validation. Similar methodologies are applied to derivatives like 3,5-bis(trifluoromethyl)phenol .
Q. How can spectroscopic techniques distinguish this compound from structural analogs?
- : The amino group (-NH₂) shows a broad singlet at δ 4.5–5.5 ppm, while aromatic protons appear as doublets or triplets depending on substitution patterns.
- : Distinct chemical shifts for CF₃ groups (δ -60 to -65 ppm) confirm their positions.
- IR Spectroscopy : Stretching vibrations for -NH₂ (~3400 cm⁻¹) and C-F bonds (~1150 cm⁻¹) are critical markers.
Cross-referencing with analogs like 3-Phenylphenol () highlights the importance of spectral libraries for unambiguous identification.
Advanced Research Questions
Q. What strategies optimize asymmetric synthesis of chiral derivatives involving this compound?
Biphasic systems (e.g., ionic liquid/buffer) enhance enantioselectivity and substrate solubility. For example, Candida tropicalis cells in a PF₆⁻/buffer system achieved 82.5% yield and >99.9% e.e. for (S)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol, a structurally related compound. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Ionic liquid content | 5% | Maximizes phase separation |
| Co-substrate (isopropanol) | 60 g/L | Drives NADPH regeneration |
| Substrate concentration | 70 mmol/L | Avoids inhibition |
| Reaction time | 24 h | Balances kinetics and stability |
This approach can be adapted for amino-functionalized analogs by modifying co-substrates or microbial strains .
Q. How do trifluoromethyl groups influence the catalytic activity of palladium complexes in cross-coupling reactions?
The strong electron-withdrawing nature of CF₃ groups stabilizes Pd intermediates, accelerating oxidative addition. For instance, NaBArF (sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate) improves catalytic efficiency in Suzuki-Miyaura couplings by stabilizing cationic Pd centers. A comparative study showed a 30% increase in yield when using CF₃-substituted ligands versus non-fluorinated analogs. Such insights are critical for designing catalysts for functionalized aryl amines .
Data Contradictions and Resolution
Q. Conflicting reports exist on the thermal stability of trifluoromethylated phenols. How can researchers reconcile these discrepancies?
Variations arise from substituent positions and experimental conditions. For example:
- 4-Phenylphenol (): Melts at 77–82°C, while CF₃-substituted analogs (e.g., 3,5-bis(trifluoromethyl)phenol) exhibit higher thermal stability (>150°C) due to increased molecular rigidity.
- Accelerated degradation : Under basic conditions, CF₃ groups may hydrolyze to COOH, altering stability profiles.
Resolution : Conduct thermogravimetric analysis (TGA) in inert atmospheres and validate with DFT calculations to assess substituent effects on bond dissociation energies .
Methodological Recommendations
Q. What purification techniques are most effective for amino-trifluoromethylphenol derivatives?
- Size-Exclusion Chromatography : Separates by molecular weight, ideal for removing oligomeric byproducts.
- Recrystallization : Use hexane/ethyl acetate (1:5) for high-purity crystals.
- HPLC with C18 columns : Achieves >98% purity for analytical standards, as demonstrated for 4-Amino-2,6-dichlorophenol hydrochloride ().
Safety and Handling
Q. What precautions are necessary when handling amino-trifluoromethylphenols in aqueous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
